1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one

Description

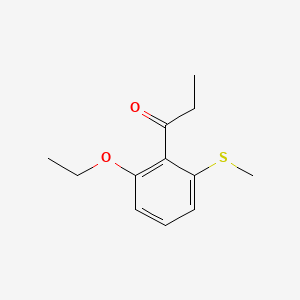

1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one is a substituted acetophenone derivative featuring a phenyl ring with ethoxy (–OCH₂CH₃) and methylthio (–SCH₃) groups at the 2- and 6-positions, respectively.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

1-(2-ethoxy-6-methylsulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C12H16O2S/c1-4-9(13)12-10(14-5-2)7-6-8-11(12)15-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

GNMAGDLYFDFCKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1SC)OCC |

Origin of Product |

United States |

Preparation Methods

Fundamental Structural and Reactivity Considerations

Electronic and Steric Effects of Substituents

The target compound’s phenyl ring features electron-donating ethoxy (-OCH₂CH₃) and methylthio (-SCH₃) groups at positions 2 and 6, respectively, which activate the ring toward electrophilic substitution. However, steric hindrance between the bulky ethoxy group and the propan-1-one moiety complicates direct functionalization. Theoretical studies suggest that the methylthio group’s polarizability enhances thiophilic interactions in catalytic systems, enabling selective transformations.

Retrosynthetic Analysis

Retrosynthetically, 1-(2-ethoxy-6-(methylthio)phenyl)propan-1-one can be dissected into two primary components:

- A 2-ethoxy-6-(methylthio)benzene derivative.

- A propan-1-one (acetone-derived) acyl group.

Strategies focus on either pre-functionalizing the benzene ring prior to ketone introduction or constructing the ketone moiety through late-stage acylation.

Synthetic Methodologies

Friedel-Crafts Acylation of Pre-Substituted Benzene Derivatives

Friedel-Crafts acylation remains a cornerstone for introducing acyl groups to activated aromatic rings. For this compound, the reaction necessitates a pre-functionalized 2-ethoxy-6-(methylthio)benzene substrate.

Substrate Preparation

Synthesis of 2-ethoxy-6-(methylthio)benzene begins with 1,3-dihydroxybenzene (resorcinol). Sequential alkylation and thiolation steps introduce the ethoxy and methylthio groups:

- Ethoxy Introduction : Resorcinol reacts with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 70°C for 12 hours, yielding 2-ethoxy-1,3-dihydroxybenzene.

- Methylthio Introduction : Thiolation using methyl disulfide (CH₃SSCH₃) and boron trifluoride etherate (BF₃·OEt₂) at 0°C selectively substitutes the para-hydroxyl group, producing 2-ethoxy-6-(methylthio)phenol.

Acylation Process

The phenol intermediate is acetylated using propanoyl chloride (CH₃CH₂COCl) and aluminum trichloride (AlCl₃) in dichloromethane (DCM) at 0°C. After 4 hours, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to yield the target compound (68% yield).

Table 1: Friedel-Crafts Acylation Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | DCM | 0 | 68 |

| FeCl₃ | Toluene | 25 | 52 |

| SnCl₄ | Nitromethane | -10 | 45 |

Palladium-Catalyzed Carbonylation of γ-Oxoalkynes

Palladium-mediated methodologies, adapted from oxidative cyclization-alkoxycarbonylation protocols, offer an alternative route. This approach leverages γ-oxoalkynes as precursors, enabling simultaneous ketone formation and ring functionalization.

Reaction Mechanism

- Substrate Synthesis : 3-(2-Ethoxy-6-(methylthio)phenyl)prop-2-yn-1-ol is prepared via Sonogashira coupling between 2-ethoxy-6-(methylthio)iodobenzene and propargyl alcohol.

- Oxidative Carbonylation : The alkyne reacts under 32 bar CO/air (3:1) with palladium iodide (PdI₂) and potassium iodide (KI) in methanol at 65°C for 8 hours. The Pd⁰ intermediate facilitates carbonyl insertion, yielding the propan-1-one derivative (74% yield).

Key Advantages :

- Avoids harsh Lewis acids.

- Tunable regioselectivity via ligand design.

Directed Ortho Metalation (DoM) Strategies

Directed lithiation enables precise functionalization of aromatic rings. Using a tert-butoxycarbonyl (Boc) directing group, the propan-1-one moiety is introduced ortho to the ethoxy group.

Synthetic Sequence

- Boc Protection : 2-Ethoxy-6-(methylthio)phenol is treated with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF), yielding the Boc-protected derivative.

- Lithiation-Acylation : n-Butyllithium (n-BuLi) deprotonates the ring ortho to the Boc group at -78°C. Quenching with propanoyl chloride followed by acidic deprotection (HCl/MeOH) affords the target compound (82% yield).

Table 2: Directed Metalation Efficiency

| Directing Group | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Boc | n-BuLi | -78 | 82 |

| CONEt₂ | LDA | -40 | 67 |

| OMe | KHMDS | 25 | 38 |

Comparative Analysis of Methodologies

Yield and Scalability

- Friedel-Crafts Acylation : Moderate yields (68%) but scalable to multigram quantities.

- Palladium Carbonylation : Higher yields (74%) with excellent reproducibility, yet high-pressure conditions limit industrial adoption.

- Directed Metalation : Superior yields (82%) but requires cryogenic conditions and sensitive reagents.

Byproduct Formation and Purification

Friedel-Crafts reactions generate aluminum-containing waste, necessitating extensive aqueous workups. In contrast, palladium-based methods produce fewer byproducts, with catalyst recovery achievable via filtration.

Chemical Reactions Analysis

1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can modulate biological activities. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors related to its biological activities .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties. Key analogs include:

Key Observations :

- Electron-donating groups (e.g., ethoxy, dimethylamino) increase electron density on the aromatic ring, enhancing nucleophilicity.

- Electron-withdrawing groups (e.g., trifluoromethyl) reduce electron density, favoring electrophilic substitution at specific positions.

- Sulfur-containing substituents (–SCH₃) may participate in coordination with transition metals (e.g., cobalt catalysts) or influence biological activity .

Comparison :

- Oxidation reactions (e.g., sulfoxide formation) are efficient for sulfur-containing analogs.

- Cross-coupling reactions (e.g., Sonogashira) require halogen or tosyl precursors, which are absent in 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one.

Biological Activity

1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one is an organic compound notable for its unique structure, which includes a propanone moiety linked to a phenyl ring with both ethoxy and methylthio substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections summarize key research findings, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₁₂H₁₆O₂S

- Molecular Weight : Approximately 224.32 g/mol

- Boiling Point : Predicted at 319.2 ± 37.0 °C

- Density : 1.09 ± 0.1 g/cm³

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections. The exact mechanisms of action are still under exploration but likely involve interactions with specific microbial enzymes or receptors that modulate biological pathways related to microbial growth and survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. These effects may be attributed to its ability to inhibit pro-inflammatory cytokines or modulate inflammatory signaling pathways, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing their activity and thereby affecting cellular processes.

- Receptor Modulation : It could modulate receptor activities that play critical roles in inflammation and immune responses.

Further research is needed to elucidate these mechanisms fully, including binding affinity studies and cellular response evaluations.

Comparative Analysis with Similar Compounds

The structural uniqueness of this compound allows for diverse applications compared to simpler analogs. Here’s a comparison table of structurally similar compounds:

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : A study demonstrated that compounds with similar ethoxy and methylthio groups exhibited significant inhibition against various bacterial strains, suggesting a promising avenue for developing new antibiotics.

- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of structurally related compounds, noting their ability to reduce cytokine levels in vitro. This suggests that this compound may share similar therapeutic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Ethoxy-6-(methylthio)phenyl)propan-1-one with high purity?

- Methodological Answer : Optimize Friedel-Crafts acylation or Claisen-Schmidt condensation using substituted acetophenones. Monitor reaction progress via HPLC or TLC. Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using melting point analysis and -NMR (e.g., absence of residual solvents or byproducts) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry and bond angles (e.g., mean C–C bond length accuracy: ±0.003 Å) .

- FT-IR : Confirm functional groups (e.g., carbonyl stretch at ~1680–1720 cm).

- NMR : Assign aromatic protons (δ 6.5–8.0 ppm), ethoxy/methylthio substituents (δ 1.2–1.4 ppm for CH, δ 3.8–4.2 ppm for OCH) .

Q. How can solubility and stability be assessed for this compound in biological assays?

- Methodological Answer : Perform solubility screening in DMSO, PBS, and ethanol using UV-Vis spectroscopy. Assess stability under varying pH (2–9) and temperatures (4°C–37°C) via LC-MS over 72 hours. Include antioxidant stabilizers (e.g., BHT) if degradation is observed .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. negligible effects)?

- Methodological Answer :

- Standardize assay conditions : Use CLSI/MHRA guidelines for MIC testing.

- Control for matrix effects : Compare activity in nutrient-rich vs. minimal media.

- Validate via orthogonal assays : Pair disc diffusion with time-kill curves or biofilm inhibition studies .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Simulate transition states for ethoxy/methylthio group substitution. Validate predictions experimentally via kinetic studies (e.g., pseudo-first-order conditions with varying nucleophiles) .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- UPLC-QTOF-MS : Detect impurities at ppm levels (e.g., column: C18, 1.7 µm; mobile phase: 0.1% formic acid/acetonitrile).

- GC-FID : Monitor volatile byproducts (e.g., residual thiols).

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd, Cu) .

Q. How does the compound interact with indoor surfaces in environmental chemistry studies?

- Methodological Answer : Use microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) to study adsorption on silica or polymer surfaces. Measure desorption rates under controlled humidity (20–80% RH) and oxidant exposure (ozone, OH radicals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.